molecular formula C12H15N3O3 B2784439 1-(2-Nitrophenyl)piperidine-4-carboxamide CAS No. 923226-99-7

1-(2-Nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2784439
CAS No.: 923226-99-7
M. Wt: 249.27
InChI Key: ZQJMTLPHIAVUPR-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol. This compound is characterized by a nitro group attached to the benzene ring and a piperidine ring linked to a carboxamide group. It is a part of the piperidine family, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitroaniline with piperidine-4-carboxylic acid chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of nitroso derivatives or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or hydroxylamines.

  • Substitution: Substitution reactions can result in the formation of alkylated derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)piperidine-4-carboxamide has various applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: It is utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

1-(2-Nitrophenyl)piperidine-4-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Nitrophenylpiperidine-4-carboxylic acid: This compound lacks the amide group and has different chemical properties.

  • 1-(2-Nitrophenyl)piperidine: This compound has a similar structure but lacks the carboxamide group.

  • Piperidine derivatives: Other piperidine derivatives with different substituents on the benzene ring or piperidine ring.

These compounds may have different biological activities and applications, making this compound unique in its properties and uses.

Properties

IUPAC Name

1-(2-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-3-1-2-4-11(10)15(17)18/h1-4,9H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJMTLPHIAVUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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